(S)-(R)-Bppfa
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Overview
Description
(S)-®-Bppfa is a chiral compound with unique stereochemistry, making it an interesting subject for various scientific studies. Its structure and properties have garnered attention in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-®-Bppfa typically involves chiral resolution techniques or asymmetric synthesis. Chiral resolution separates enantiomers from a racemic mixture, while asymmetric synthesis uses chiral catalysts or reagents to produce the desired enantiomer directly. Reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (S)-®-Bppfa may involve large-scale chiral resolution or advanced asymmetric synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-®-Bppfa undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(S)-®-Bppfa has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-®-Bppfa involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-®-Bppfa include other chiral molecules with analogous structures and properties. Examples include:
- (S)-®-Bppfb
- (S)-®-Bppfc
Uniqueness
What sets (S)-®-Bppfa apart is its unique stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C38H37FeNP2 |
---|---|
Molecular Weight |
625.5 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H;/q2*-1;+2/t17-;;/m0../s1 |
InChI Key |
IEEIDZAXDTVGGN-RMRYJAPISA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Canonical SMILES |
CC(C1=C(C=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Origin of Product |
United States |
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